N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline
Description
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chloro-substituted aniline, and a methylsulfinylmethyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4OS/c1-15(2,3)20-14(18-10-19-20)8-17-13-7-11(9-22(4)21)5-6-12(13)16/h5-7,10,17H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZDDJOLMTHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CNC2=C(C=CC(=C2)CS(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile The tert-butyl group is introduced via alkylation reactions The chloro-substituted aniline is then synthesized separately and coupled with the triazole intermediate through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The triazole ring and the chloro-substituted aniline can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinylmethyl group yields a sulfone, while substitution of the chloro group with an amine yields an aniline derivative.
Scientific Research Applications
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aniline and methylsulfinylmethyl groups can also interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroaniline
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-5-(methylsulfinylmethyl)aniline
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylthio)methyl)aniline
Uniqueness
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline stands out due to the presence of both the chloro and methylsulfinylmethyl groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
